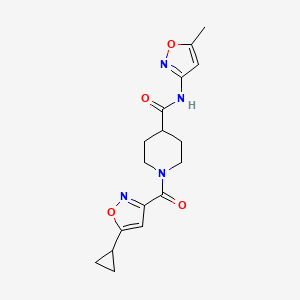

3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Unfortunately, I couldn’t find a specific description for “3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide”. It’s possible that this compound is not widely recognized or studied in the scientific community.

Synthesis Analysis

I was unable to find specific information on the synthesis of “3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide”.Molecular Structure Analysis

No specific information on the molecular structure of “3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide” was found.Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving “3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide”.Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find any specific physical or chemical properties of “3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide”.Scientific Research Applications

Enzyme Inhibition and Antioxidant Potential

Sulfonamide derivatives have been extensively studied for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and inhibitors can be useful in treating diseases like Alzheimer's. Schiff bases of sulfonamide compounds have shown significant inhibition against these enzymes, with some derivatives demonstrating up to 91% inhibition. Moreover, these compounds also exhibit antioxidant potential, indicating their capability to scavenge free radicals and potentially mitigate oxidative stress-related damages in biological systems (Kausar et al., 2019).

Anticancer Activity

The synthesis and biological evaluation of sulfonamide derivatives have revealed their potential as anticancer agents. Certain compounds have demonstrated significant activity against various cancer cell lines, including leukemia, breast cancer, and non-small cell lung cancer, showcasing their potential in anticancer therapy. For instance, novel sulfonamide derivatives have been found to exhibit remarkable anticancer activity, with some compounds showing better efficacy than reference drugs in in vivo models (Rathish et al., 2012).

Chemical Synthesis and Molecular Docking

Sulfonamide compounds are pivotal in chemical synthesis, serving as intermediates in the creation of complex molecules. Their synthesis often involves innovative methodologies, including microwave irradiation and click chemistry, to generate derivatives with potential biological activities. Additionally, molecular docking studies of these compounds have helped understand their interaction mechanisms with target enzymes, further assisting in the design of more potent inhibitors. Such synthetic and computational approaches enhance the understanding of the structure-activity relationship (SAR) and the development of new therapeutic agents (Gul et al., 2016).

Pathological Pain Management

Research into the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides has uncovered their utility in treating pathological pain models in mice. These compounds, through a controllable synthetic method, have shown to possess anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives for pain management (Lobo et al., 2015).

Safety And Hazards

I was unable to find specific safety and hazard information for “3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide”.

Future Directions

No specific future directions or applications for “3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide” were found.

properties

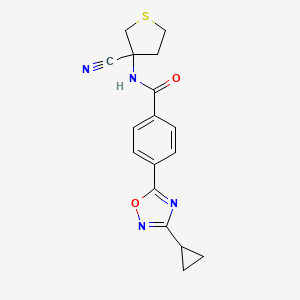

IUPAC Name |

3-(hydrazinecarbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3S/c15-14(16,17)10-4-2-5-11(8-10)20-24(22,23)12-6-1-3-9(7-12)13(21)19-18/h1-8,20H,18H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKSVBWSGSNEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)